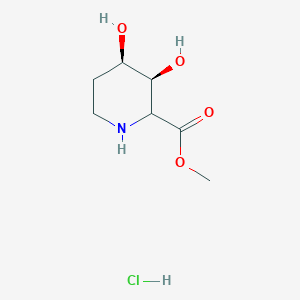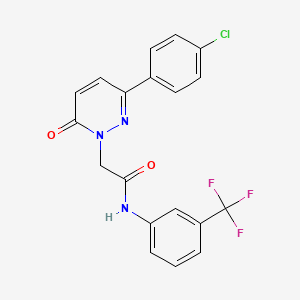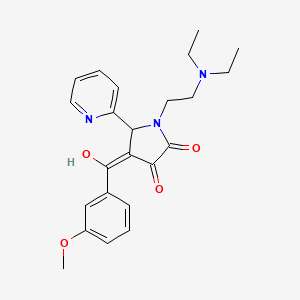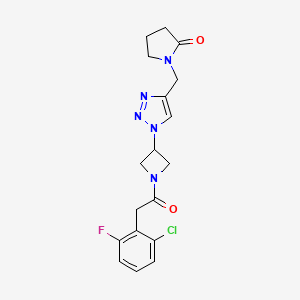
Methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of piperidine . Piperidine is a widely used building block in the synthesis of organic compounds, including pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for “Methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate;hydrochloride” were not found, similar compounds have been synthesized through enzymatic and chemoenzymatic cascade reactions . These reactions often involve carboligation, transamination, and a Pictet–Spengler reaction .
Molecular Structure Analysis
The molecular structure of similar compounds involves a tetrahedral geometry around the chiral centers . The configuration of these centers can significantly influence the compound’s properties and interactions .
Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve interactions with anions via a set of directional ion–dipole cooperative +N-C-H unusual H-bonding interactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a tetrahedral geometry around the chiral centers . The optical activity, specific rotation, and presence of a racemic mixture are also important characteristics of these compounds .
Aplicaciones Científicas De Investigación
Chiral Separation Studies
Researchers have explored the enantioseparation of Paroxol and related compounds. For instance, studies have focused on separating racemic trans-Paroxol, N-methylparoxetine, and paroxetine containing two chiral carbon centers using countercurrent chromatography . Additionally, reversed-phase liquid chromatography with carboxymethyl-β-cyclodextrin as a mobile phase additive has been employed for analytical enantioseparation of N-alkyl drugs, including Paroxol[1,3].
Synthetic Routes to Olefins
Paroxol has been involved in novel synthetic routes to olefins from vicinal diols. These studies highlight its potential as a precursor for valuable organic intermediates .
Pharmaceutical Applications
While not directly related to Paroxol, understanding its structure and reactivity contributes to the broader field of piperidine derivatives. Researchers have explored synthetic and natural piperidines for pharmaceutical applications, including drug discovery and evaluation .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4.ClH/c1-12-7(11)5-6(10)4(9)2-3-8-5;/h4-6,8-10H,2-3H2,1H3;1H/t4-,5?,6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUAHKXIVVUJAE-PATRPMPQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(CCN1)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1[C@@H]([C@@H](CCN1)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}prop-2-enoic acid](/img/structure/B2528414.png)
![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate](/img/structure/B2528415.png)


![Ethyl 2-cyano-4-(4-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]-4-oxobutanoate](/img/structure/B2528422.png)


![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-anthracen-9-ylprop-2-enoate](/img/structure/B2528426.png)

![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2528432.png)

![Methyl 2-[2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2528435.png)
